An In-depth Technical Guide to 1,3-Dioxan-5-amine Hydrochloride: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1,3-Dioxan-5-amine Hydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dioxan-5-amine hydrochloride (CAS 2059954-94-6), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific salt, this guide synthesizes information from authoritative sources on the parent amine, related 1,3-dioxane derivatives, and established chemical principles to offer a robust scientific resource.
Chemical Identity and Structure
1,3-Dioxan-5-amine hydrochloride is the hydrochloride salt of the saturated heterocyclic amine, 1,3-dioxan-5-amine. The core structure features a six-membered ring containing two oxygen atoms at positions 1 and 3, and an amine group at position 5. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for pharmaceutical applications.
Caption: Chemical Structure of 1,3-Dioxan-5-amine Hydrochloride
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 2059954-94-6 | [1] |
| EC Number | 892-048-1 | [1] |
| Molecular Formula (Free Amine) | C₄H₉NO₂ | [2] |
| Molecular Formula (Hydrochloride) | C₄H₁₀ClNO₂ | |
| SMILES (Free Amine) | C1C(COCO1)N | [2] |
| InChI (Free Amine) | InChI=1S/C4H9NO2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | [2] |
| InChIKey (Free Amine) | AOLBMIGVOLSSNI-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Value | Notes | Source |
| Molecular Weight (Hydrochloride) | 139.57 g/mol | Calculated | |
| Appearance | White to off-white crystalline solid | Predicted based on similar amine hydrochlorides | |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in aprotic polar solvents. Insoluble in nonpolar solvents. | Predicted based on the salt form and the polarity of the 1,3-dioxane ring. | |
| XlogP (Free Amine) | -1.1 | Predicted | [2] |
| Melting Point | Not available | Experimental data not found. |
Synthesis and Reactivity
The synthesis of 1,3-dioxan-5-amine hydrochloride involves the preparation of the parent amine followed by salt formation. A robust and well-documented method for the synthesis of 5-amino-1,3-dioxanes is through the catalytic hydrogenation of 1,3-dioxan-5-one oximes[3]. This approach avoids the use of unstable and explosive nitro-intermediates, which were employed in earlier synthetic routes[3].
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable 1,3-dioxan-5-one.
Caption: Proposed synthetic workflow for 1,3-dioxan-5-amine hydrochloride.
Experimental Protocol: Synthesis of 5-Amino-1,3-dioxanes (General Procedure)
This protocol is adapted from the general method described in patent EP0755390B1 for the preparation of 5-amino-1,3-dioxanes[3].
Step 1: Preparation of 1,3-Dioxan-5-one Oxime
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Dissolve 1,3-dioxan-5-one in a suitable solvent such as pyridine.
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To this solution, add hydroxylamine hydrochloride portion-wise while maintaining the temperature at approximately 15°C.
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Stir the reaction mixture at room temperature for several hours to ensure complete conversion.
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Work up the reaction by adding an organic solvent (e.g., methylene chloride) and water.
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Separate the organic phase, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain the crude 1,3-dioxan-5-one oxime.
Step 2: Catalytic Hydrogenation to 1,3-Dioxan-5-amine
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In a high-pressure reactor, dissolve the 1,3-dioxan-5-one oxime in a suitable solvent like ethanol.
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Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on charcoal.
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Pressurize the reactor with hydrogen gas (e.g., 7 bars).
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Heat the reaction mixture (e.g., to 60°C) and stir for several hours until the reaction is complete (monitored by techniques like TLC or GC).
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After cooling and depressurizing the reactor, filter off the catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1,3-dioxan-5-amine.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the crude 1,3-dioxan-5-amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
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Slowly add a solution of hydrogen chloride in the same or a compatible solvent.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 1,3-dioxan-5-amine hydrochloride.
Reactivity Profile
The reactivity of 1,3-dioxan-5-amine hydrochloride is primarily dictated by the amino group and the 1,3-dioxane ring.
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Amino Group Reactivity : The primary amine is nucleophilic and can undergo reactions typical of this functional group, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.
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1,3-Dioxane Ring Stability : The 1,3-dioxane ring is an acetal and is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which would lead to the opening of the ring to form the corresponding amino-diol and the original carbonyl compound from which the dioxane was formed. This property is often utilized in synthetic chemistry where the 1,3-dioxane moiety serves as a protecting group for a 1,3-diol or a carbonyl group.
Spectral Data (Predicted)
No specific experimental spectral data for 1,3-dioxan-5-amine hydrochloride has been found in the reviewed literature. The following are predicted spectral characteristics based on the structure and data from related compounds.
Table 3: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the methylene protons of the dioxane ring, a methine proton at the 5-position adjacent to the amino group, and a broad signal for the ammonium protons. The chemical shifts and coupling patterns will be influenced by the chair conformation of the dioxane ring. Protons in axial and equatorial positions will exhibit distinct chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for the three distinct carbon atoms of the 1,3-dioxane ring. The carbon bearing the amino group will be shifted downfield compared to the other methylene carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the ammonium salt (broad band around 2400-3200 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and C-O stretching of the acetal (1000-1200 cm⁻¹). |
| Mass Spectrometry | The mass spectrum of the free amine would show a molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of fragments from the dioxane ring and the amino group. For the hydrochloride salt, ESI-MS would show the protonated molecule [M+H]⁺. |
Safety and Handling
The GHS hazard classifications for 1,3-dioxan-5-amine hydrochloride indicate that it should be handled with care[1].
Table 4: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness. |
Handling Precautions:
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Use in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Potential Applications in Drug Discovery
While there are no specific reported applications for 1,3-dioxan-5-amine hydrochloride, the 1,3-dioxane scaffold is a recurring motif in various biologically active molecules. Derivatives of 1,3-dioxane have been investigated for a range of therapeutic targets.
For instance, certain substituted 1,3-dioxane derivatives have been explored as potent and selective 5-HT1A receptor agonists, showing potential for the treatment of anxiety and depression[4]. The conformational rigidity of the 1,3-dioxane ring can be advantageous in drug design, as it can help to lock a molecule in a specific conformation that is favorable for binding to a biological target.
The primary amine in 1,3-dioxan-5-amine hydrochloride serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening against various biological targets. This makes it a valuable building block for medicinal chemists and drug development professionals.
Conclusion
1,3-Dioxan-5-amine hydrochloride is a heterocyclic compound with a well-defined structure and predictable reactivity. While specific experimental data for this compound is scarce, its synthesis can be achieved through established methods, and its chemical properties can be inferred from related structures. The presence of a primary amine and a conformationally restricted 1,3-dioxane ring makes it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 1,3-dioxan-5-amine is warranted to explore its full potential in drug discovery.
References
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NextSDS. 1,3-dioxan-5-amine hydrochloride — Chemical Substance Information. [Link]
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PubChem. 1,3-dioxan-5-amine. [Link]
- (Reference for general properties of amine hydrochlorides - this would typically be a general organic chemistry textbook, for the purpose of this exercise, a specific link is not available
- Zambon Group S.p.A. Process for the preparation of 5-amino-1,3-dioxanes. EP0755390B1.
- Cariati, L., et al. (2019). 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity. European Journal of Medicinal Chemistry, 176, 104-116.

